2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid
Overview
Description
“2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 36701-91-4 . It has a molecular weight of 284.1 and its IUPAC name is 2-(2,4-dichlorophenoxy)nicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7Cl2NO3/c13-7-3-4-10 (9 (14)6-7)18-11-8 (12 (16)17)2-1-5-15-11/h1-6H, (H,16,17) . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
Scientific Research Applications
Herbicide and Controlled-Release Applications
2-(2,4-Dichlorophenoxy)pyridine-3-carboxylic acid, as a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), shows potential in herbicide applications. Research has been conducted on the development of controlled-release herbicides using 2,4-D esters. These herbicides demonstrate the capability to release varying amounts of 2,4-D, indicating potential for use as controlled-release herbicides (Mehltretter et al., 1974).
Chemical Reactivity and Coordination
Studies have explored the reactivity of related pyridine carboxylic acids with metal salts, yielding various products based on the reaction conditions. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form different products, including coordination polymers, depending on the presence of pyridine in the reaction mixture (Ghosh et al., 2004).
Spectroscopic Characterization and Antibacterial Activities
Pyridine carboxylic acids, including their derivatives, have been characterized by spectroscopic techniques. These studies include investigations into the antibacterial activities of these compounds against various bacteria strains. For instance, the antibacterial efficacy of pyridine-2-carboxylic acid and its derivatives has been assessed, showing significant activity against both Gram-positive and Gram-negative bacteria (Tamer et al., 2018).
Extraction and Separation Techniques
Research has been conducted on the extraction of pyridine carboxylic acids using various techniques. For example, the extraction of pyridine-3-carboxylic acid using different extractants and diluents has been studied, highlighting the importance of these techniques in the pharmaceutical and biochemical industries (Kumar et al., 2009).
Environmental Applications
The degradation of related compounds, such as herbicides containing dichlorophenoxy groups, has been explored using methods like anodic oxidation and electro-Fenton processes. This research is vital for understanding the environmental impact and remediation of herbicides (Brillas et al., 2007).
Synthesis and Molecular Studies
Studies on the synthesis of compounds related to pyridine carboxylic acids have been conducted. These include investigations into the reactivity of these compounds in various chemical reactions, providing insights into their molecular properties and potential applications in chemistry (Keumi et al., 1988).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-7-3-4-10(9(14)6-7)18-11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDCZDYPFJEWIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190162 | |
Record name | 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36701-91-4 | |
Record name | 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036701914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 2-(2,4-dichlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-dichlorophenoxy)pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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